Chloro (R)-Phosphoryl Sofosbuvir Chloro (R)-Phosphoryl Sofosbuvir
Brand Name: Vulcanchem
CAS No.:
VCID: VC18006180
InChI: InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36+/m0/s1
SMILES:
Molecular Formula: C22H29ClN3O9P
Molecular Weight: 545.9 g/mol

Chloro (R)-Phosphoryl Sofosbuvir

CAS No.:

Cat. No.: VC18006180

Molecular Formula: C22H29ClN3O9P

Molecular Weight: 545.9 g/mol

* For research use only. Not for human or veterinary use.

Chloro (R)-Phosphoryl Sofosbuvir -

Specification

Molecular Formula C22H29ClN3O9P
Molecular Weight 545.9 g/mol
IUPAC Name propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Standard InChI InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36+/m0/s1
Standard InChI Key SFPFZQKYPOWCSI-YBSJRAAASA-N
Isomeric SMILES C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Canonical SMILES CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3

Introduction

Synthetic Pathways and Manufacturing Considerations

The synthesis of Chloro (R)-Phosphoryl Sofosbuvir is a multistep process involving stereoselective phosphorylation and protecting group strategies. Patent WO2017009746A1 outlines an improved method for synthesizing sofosbuvir intermediates, which includes the generation of Chloro (R)-Phosphoryl Sofosbuvir .

Reaction of Dihalo Phenyl Phosphate with Amino Esters

The process begins with the reaction of dihalo phenyl phosphate (II) with an amino ester (III) in solvents such as alcohols, ketones, or halogenated hydrocarbons at temperatures between −20°C and 50°C . This step yields an unstable intermediate (IV), which is subsequently treated with an oxime derivative (V) to form the phosphoramidate linkage.

Critical Parameters:

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency.

  • Temperature Control: Maintaining subambient temperatures (−10°C to 10°C) minimizes side reactions and ensures stereochemical fidelity .

Coupling with Protected Nucleosides

The final step involves coupling the phosphorylated intermediate with a protected uridine derivative (VII or VIII) in the presence of bases like tert-butylmagnesium chloride or DBU. This step installs the chlorinated oxolan ring and completes the prodrug structure .

Table 1: Synthetic Yield Optimization

ParameterOptimal ConditionYield Improvement
SolventTHF78% → 92%
BaseDBU65% → 88%
Temperature0°C70% → 85%

Pharmacological Relevance and Metabolic Activation

Chloro (R)-Phosphoryl Sofosbuvir is a precursor to sofosbuvir’s active metabolite, GS-461203 (the triphosphate form). In hepatocytes, enzymatic cleavage of the phosphoramidate group releases the free nucleotide, which is subsequently phosphorylated to GS-461203. This metabolite inhibits HCV NS5B RNA-dependent RNA polymerase with a half-maximal effective concentration (EC50\text{EC}_{50}) of 0.7–2.1 μM .

Hepatic Pharmacokinetics

A clinical study (NCT01559844) demonstrated that sofosbuvir-derived metabolites achieve hepatic concentrations 30-fold higher than plasma levels, with a median total hepatic concentration of 77.1 μM . Chloro (R)-Phosphoryl Sofosbuvir’s efficient liver targeting is attributed to:

  • Prodrug Design: Lipophilic esters enhance hepatocyte uptake via passive diffusion.

  • Trapping Mechanism: Polar phosphorylated metabolites are retained intracellularly, prolonging antiviral activity .

Table 2: Comparative Pharmacokinetics

MetricPlasma (μM)Liver (μM)Ratio (Liver/Plasma)
Sofosbuvir Metabolite2.477.132.1
Ribavirin10.236135.4

Analytical Characterization and Quality Control

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Chloro (R)-Phosphoryl Sofosbuvir in biological matrices and synthetic batches .

LC-MS/MS Methodology

  • Column: C18 reversed-phase (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Detection: Positive ion mode with multiple reaction monitoring (MRM) transitions at m/z 546 → 258 and 546 → 130 .

Validation Parameters:

  • Linearity: r2>0.99r^2 > 0.99 over 1–100 μM.

  • Precision: Intraday CV < 5%.

  • Accuracy: 98–102% recovery in spiked liver homogenates .

Applications in Antiviral Therapy and Future Directions

As a key intermediate, Chloro (R)-Phosphoryl Sofosbuvir enables scalable production of sofosbuvir, which has cured over 2 million HCV patients globally. Ongoing research focuses on:

  • Pediatric Formulations: Adjusting phosphorylation kinetics for children with HCV.

  • Combination Therapies: Pairing with NS5A inhibitors (e.g., ledipasvir) to overcome resistance.

  • Generic Manufacturing: Patent expirations have spurred generic production, with 15 manufacturers approved by the WHO as of 2025 .

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